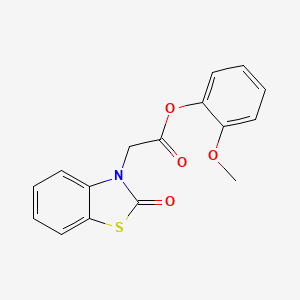

2-methoxyphenyl (2-oxo-1,3-benzothiazol-3(2H)-yl)acetate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

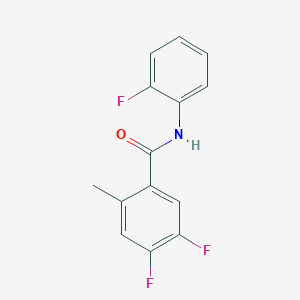

"2-methoxyphenyl (2-oxo-1,3-benzothiazol-3(2H)-yl)acetate" is an organic compound that incorporates elements from the benzothiazole and phenyl acetate families. This compound's structural complexity offers a wide range of chemical reactivities and properties, making it a subject of interest for synthesis and application in various chemical domains.

Synthesis Analysis

The synthesis of benzothiazole derivatives, including compounds similar to "2-methoxyphenyl (2-oxo-1,3-benzothiazol-3(2H)-yl)acetate," often involves cyclization reactions, halogenation, and subsequent functionalization steps. One method involves the reaction of methyl (2-hydroxyphenyl)acetate with chloromethylated oxadiazole derivatives to produce compounds with similar structural features (Wang et al., 2005).

Molecular Structure Analysis

The molecular structure of benzothiazole derivatives, including the compound , features a benzene ring fused to a thiazole ring, often with various substituents that affect the molecule's electronic and spatial configuration. For related compounds, X-ray crystallography has revealed significant insights into their molecular conformations, showcasing the orientation of substituent groups and their impact on the overall molecular geometry (Zhao et al., 2010).

Chemical Reactions and Properties

Benzothiazole derivatives, including "2-methoxyphenyl (2-oxo-1,3-benzothiazol-3(2H)-yl)acetate," undergo a variety of chemical reactions, such as nucleophilic substitution, electrophilic aromatic substitution, and cycloaddition reactions. These reactions can be leveraged to introduce new functional groups or modify existing ones, expanding the compound's chemical versatility (G. Wells et al., 2000).

科学的研究の応用

Crystallography and Molecular Structure

- A study by Kadhum et al. (2012) focused on the crystal structure of a co-crystal synthesized from a compound closely related to 2-methoxyphenyl (2-oxo-1,3-benzothiazol-3(2H)-yl)acetate. X-ray crystallography revealed no hydrogen bonding between molecules, suggesting stability in the co-crystal form.

Chemical Synthesis and Reactions

- Wells et al. (2000) examined the oxidation of compounds like 2-methoxyphenyl benzothiazole in their research. They found that oxidation in the presence of certain reagents led to various complex molecular structures.

- The synthesis and molecular modeling of derivatives of 2-methoxyphenyl benzothiazole as aldose reductase inhibitors were explored by Ali et al. (2012). This study highlighted the potential pharmaceutical applications of these derivatives.

Dyeing and Pigment Applications

- Georgiadou and Tsatsaroni (2002) investigated heterarylazo disperse dyes derived from benzothiazole, which could color cellulose acetate in various hues, demonstrating its utility in dyeing and pigments.

Anticonvulsant and Neuroprotective Effects

- A study by Hassan et al. (2012) synthesized derivatives of benzothiazole with potential anticonvulsant and neuroprotective effects, suggesting medical applications in treating neurological disorders.

Fluorescent Compound for Metal Ion Detection

- Li Rui-j (2013) developed a fluorescent compound involving a structure similar to 2-methoxyphenyl benzothiazole, which showed selective fluorescent quenching effects for Co2+ ions, indicating potential use in chemical sensing.

Pharmaceutical Research

- The synthesis and biological evaluation of benzothiazole β-lactam conjugates by Alborz et al. (2018) demonstrated the potential of these compounds in antimicrobial and antimalarial applications.

- Saeed et al. (2014) synthesized benzothiazolyl substituted iminothiazolidinones as aldose reductase inhibitors, showing potential for treating diabetic complications.

特性

IUPAC Name |

(2-methoxyphenyl) 2-(2-oxo-1,3-benzothiazol-3-yl)acetate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13NO4S/c1-20-12-7-3-4-8-13(12)21-15(18)10-17-11-6-2-5-9-14(11)22-16(17)19/h2-9H,10H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RSNVVGVUOUIJCV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1OC(=O)CN2C3=CC=CC=C3SC2=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13NO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

315.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-{[(2,2,6,6-tetramethyl-4-piperidinyl)amino]carbonothioyl}benzamide](/img/structure/B5557352.png)

![N-[4-(aminosulfonyl)phenyl]nicotinamide](/img/structure/B5557353.png)

![4-{[(5-chloro-2-methylphenyl)amino]carbonyl}phenyl acetate](/img/structure/B5557358.png)

![5-{[(1-methyl-1H-imidazol-2-yl)thio]acetyl}-10,11-dihydro-5H-dibenzo[b,f]azepine](/img/structure/B5557383.png)

![methyl 4-{[(2-chlorophenoxy)acetyl]amino}benzoate](/img/structure/B5557401.png)

![N-{1-[2-(1-pyrrolidinyl)ethyl]-1H-benzimidazol-2-yl}cyclohexanecarboxamide](/img/structure/B5557415.png)

![N-{3-[N-(3-chlorobenzoyl)ethanehydrazonoyl]phenyl}-2-furamide](/img/structure/B5557447.png)